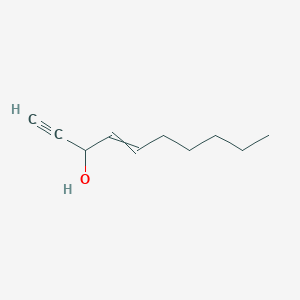
Dec-4-en-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dec-4-en-1-yn-3-ol is an organic compound with the molecular formula C10H16O. It is characterized by the presence of both a double bond (ene) and a triple bond (yne) within its carbon chain, along with a hydroxyl group (ol). This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dec-4-en-1-yn-3-ol can be synthesized through various methods. One common approach involves the reaction of an alkyne with an aldehyde in the presence of a base. For instance, the reaction between 1-butyne and 4-pentenal in the presence of a strong base like sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, this compound can be produced using catalytic processes. One such method involves the use of palladium catalysts to facilitate the coupling of an alkyne with an aldehyde. This method is advantageous due to its high yield and selectivity. The reaction conditions often include elevated temperatures and pressures to optimize the production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products. For example, oxidation with potassium permanganate can yield a diketone.
Reduction: The compound can be reduced using hydrogenation reactions. Catalytic hydrogenation in the presence of palladium on carbon can convert the triple bond to a double bond, forming Dec-4-en-3-ol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acid catalysts.
Major Products Formed:
Oxidation: Diketones.
Reduction: Dec-4-en-3-ol.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Dec-4-en-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Dec-4-en-1-yn-3-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the triple bond, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, including addition and substitution reactions. The hydroxyl group also contributes to its reactivity by forming hydrogen bonds and participating in acid-base reactions.
Comparación Con Compuestos Similares
But-3-yn-1-ol: Similar in structure but with a shorter carbon chain.
Hex-5-en-1-yn-3-ol: Another compound with both double and triple bonds but with a different carbon chain length.
Uniqueness: Dec-4-en-1-yn-3-ol is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
89682-48-4 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
dec-4-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-9-10(11)4-2/h2,8-11H,3,5-7H2,1H3 |
Clave InChI |
GYEBWUAUQNKLOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



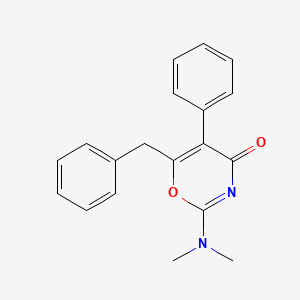
![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)

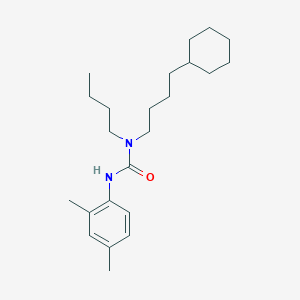


![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
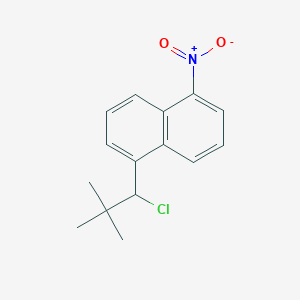
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
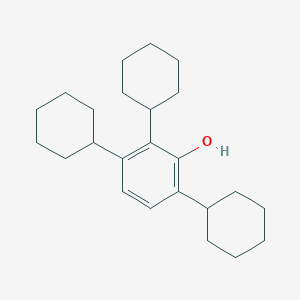
![N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14381189.png)
